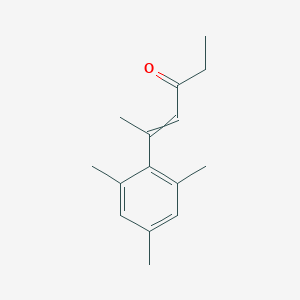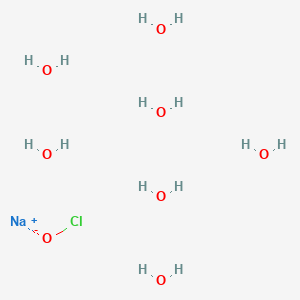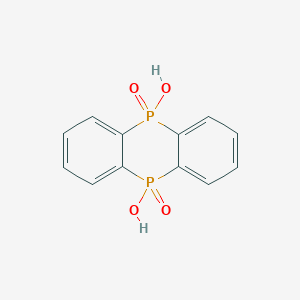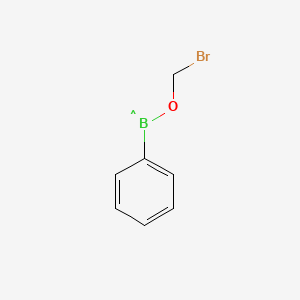
5-(2,4,6-Trimethylphenyl)hex-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4,6-Trimethylphenyl)hex-4-en-3-one is an organic compound characterized by the presence of a hexenone backbone substituted with a 2,4,6-trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Trimethylphenyl)hex-4-en-3-one typically involves the reaction of 2,4,6-trimethylbenzaldehyde with an appropriate alkene under specific conditions. One common method is the aldol condensation reaction, where the aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4,6-Trimethylphenyl)hex-4-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: 5-(2,4,6-Trimethylphenyl)hex-4-enoic acid.
Reduction: 5-(2,4,6-Trimethylphenyl)hexan-3-ol.
Substitution: 5-(2,4,6-Tribromophenyl)hex-4-en-3-one.
Wissenschaftliche Forschungsanwendungen
5-(2,4,6-Trimethylphenyl)hex-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 5-(2,4,6-Trimethylphenyl)hex-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trimethylphenylboronic acid
- 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
- Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]
Uniqueness
5-(2,4,6-Trimethylphenyl)hex-4-en-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63382-84-3 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
5-(2,4,6-trimethylphenyl)hex-4-en-3-one |
InChI |
InChI=1S/C15H20O/c1-6-14(16)9-13(5)15-11(3)7-10(2)8-12(15)4/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
VUTARKWZFJCGKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C=C(C)C1=C(C=C(C=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)


![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)






